5-(4-氨基丁基)-2-硫代亚咪唑啉-4-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

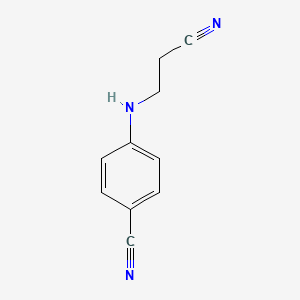

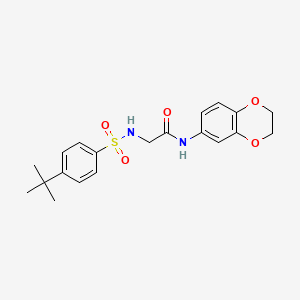

The compound “5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride” is a derivative of imidazolidinone, which is a type of heterocyclic compound. The “4-Aminobutyl” part suggests the presence of an amino group attached to a four-carbon alkyl chain .

Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazolidinone ring, a sulfanylidene group, and a 4-aminobutyl chain. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazolidinone ring, the sulfanylidene group, and the amine group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amine group could make it a base, and the presence of a sulfanylidene group could make it susceptible to oxidation .科学研究应用

晶体结构和分子相互作用

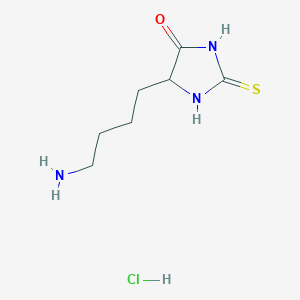

所讨论化合物的核心组分2-硫代亚咪唑啉-4-酮片段在晶体学中展现出显著的结构特征。例如,该片段基本上是平面的,有助于特定的分子相互作用,如N—H⋯O氢键和弱的C—H⋯O相互作用。这些相互作用对于在晶体中形成稳定结构至关重要 (Castro et al., 2013),(Kitoh et al., 2013)。

抗菌特性

与5-(4-氨基丁基)-2-硫代亚咪唑啉-4-酮盐酸盐相关的化合物,特别是从噻二唑[2,1-b]-1,3,4-噻二唑-2-磺酰胺衍生的化合物,显示出显著的抗菌活性。这些衍生物对大肠杆菌和金黄色葡萄球菌等细菌表现出高效性,与已知的抗生素如磺胺甲噁唑和诺氟沙星相媲美 (Gadad et al., 2000)。

在抗微生物研究中的应用

合成各种硫代亚咪唑啉-4-酮的衍生物并评估它们作为抗微生物剂一直是一个备受关注的领域。例如,从2-硫代乙酸合成的某些噻唑啉酮、噻唑烯和噻吩衍生物显示出有希望的抗微生物活性,表明在这一领域进一步探索的潜力 (Gouda et al., 2010)。

在酶过程中的抑制作用

具有硫代亚咪唑啉-4-酮基团的化合物已被研究作为某些酶的抑制剂。例如,结构相关的卤代磺酰胺已显示出对碳酸酐酶同工酶的抑制作用,表明在开发抗肿瘤药物方面具有潜在应用 (Ilies et al., 2003)。

在抗癌研究中的潜力

研究已经集中在合成和表征噻唑啉-4-酮,这些化合物在结构上类似于所讨论的化合物,以探索它们作为抗癌剂的潜力。这些化合物对癌细胞的细胞毒作用以及它们的抗氧化活性已经被探讨,表明在癌症研究中有一个有前途的途径 (Isloor et al., 2012)。

作用机制

Target of Action

The primary target of 5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride, also known as Agmatine , is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these molecular targets, which are of cardinal importance in health and disease .

Mode of Action

Agmatine interacts with its targets by exerting modulatory actions directly and indirectly . It is capable of exerting its modulatory actions simultaneously at multiple targets . Notably, it interacts with neurotransmitter receptors and receptor ionophores such as Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .

Biochemical Pathways

Agmatine is a cationic amine formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

It is known that agmatine is highly soluble in water , which suggests that it may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Agmatine.

Result of Action

Agmatine has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism It has been found to exert mild hypoglycemic effects and is considered capable of exerting its modulatory actions simultaneously at multiple targets .

安全和危害

未来方向

属性

IUPAC Name |

5-(4-aminobutyl)-2-sulfanylideneimidazolidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS.ClH/c8-4-2-1-3-5-6(11)10-7(12)9-5;/h5H,1-4,8H2,(H2,9,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISOQVPBGHHEMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC1C(=O)NC(=S)N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide](/img/structure/B2413783.png)

![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)

![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)